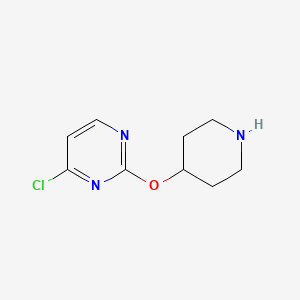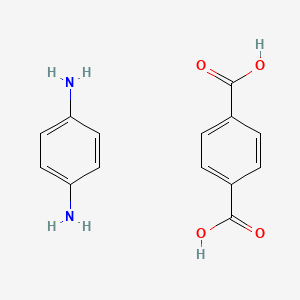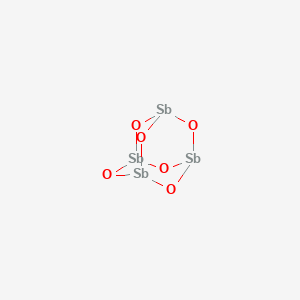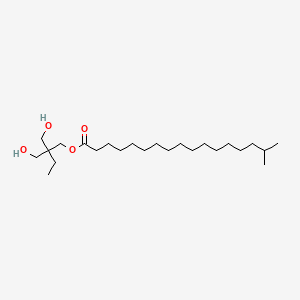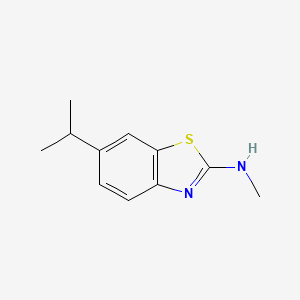
N-Methyl-6-(propan-2-yl)-1,3-benzothiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-6-(propan-2-yl)-1,3-benzothiazol-2-amine is a heterocyclic compound that contains a benzothiazole ring Benzothiazoles are known for their wide range of biological activities and are commonly found in various pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-6-(propan-2-yl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-6-(propan-2-yl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Halogenated or nitro-substituted benzothiazoles.
Aplicaciones Científicas De Investigación
N-Methyl-6-(propan-2-yl)-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of N-Methyl-6-(propan-2-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-2-aminobenzothiazole: Similar structure but lacks the N-methyl and isopropyl groups.
2-Aminobenzothiazole: The parent compound without any alkyl substitutions.
6-Isopropyl-2-aminobenzothiazole: Similar structure but lacks the N-methyl group.
Uniqueness
N-Methyl-6-(propan-2-yl)-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both N-methyl and isopropyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Propiedades
Número CAS |
62194-26-7 |
|---|---|
Fórmula molecular |
C11H14N2S |
Peso molecular |
206.31 g/mol |
Nombre IUPAC |
N-methyl-6-propan-2-yl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C11H14N2S/c1-7(2)8-4-5-9-10(6-8)14-11(12-3)13-9/h4-7H,1-3H3,(H,12,13) |
Clave InChI |
OQZDJVYYOAJXAB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


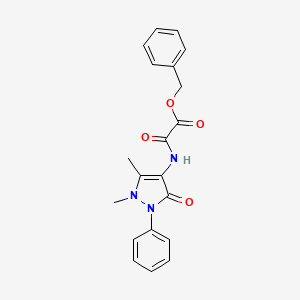

![1-[3-[2-(2-Methylbenzo[1,3]dioxol-2-yl)ethoxy]propyl]-3,4,5,6-tetrahydro-2h-pyridine hydrobromide](/img/structure/B13758354.png)
